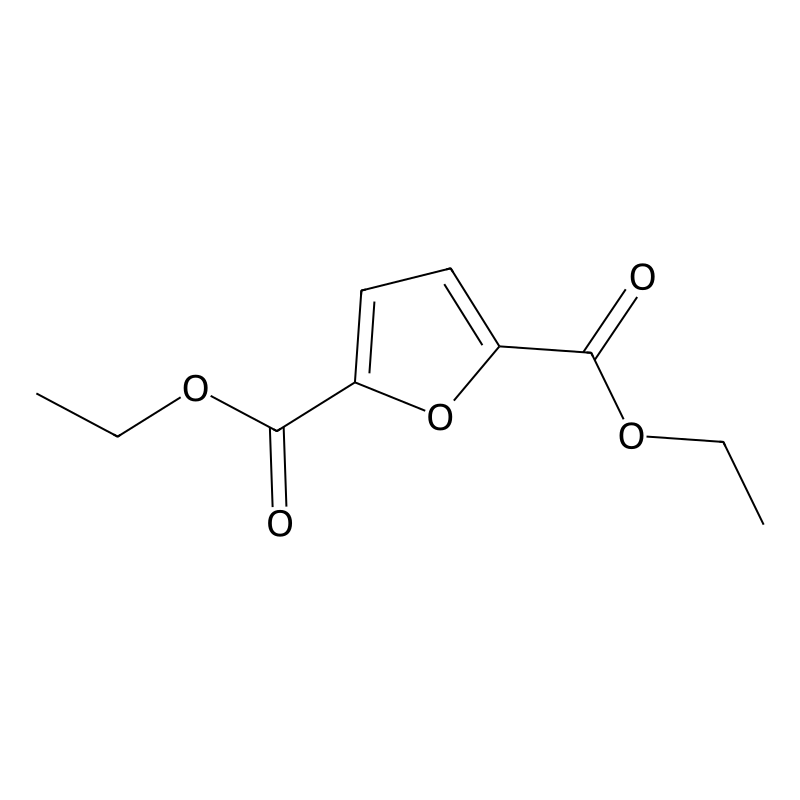

Diethyl furan-2,5-dicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Bio-Based Amorphous Polyamide

Scientific Field: Polymer Science

Summary of Application: Diethyl furan-2,5-dicarboxylate is used to synthesize bio-based polyamide (bio-PA) via melt polymerization.

Methods of Application: The synthesis involves reacting diethyl furan-2,5-dicarboxylate with 1,3-cyclohexanedimethanamine.

Synthesis of Polyamides Based on 2,5-Furandicarboxylic Acid

Scientific Field: Polymer Chemistry

Summary of Application: Diethyl furan-2,5-dicarboxylate is used as a bio-based monomer for the synthesis of a semi-aromatic polyamide, poly (hexamethylene furanamide) (PA6F), using melt polycondensation.

Methods of Application: The synthesis involves reacting diethyl furan-2,5-dicarboxylate with hexamethylenediamine (HMDA) in the presence of catalysts such as Ti-isopropoxide (TIPT) and Ti-citrate (TIC).

Synthesis of Furan-Based Semi-Aromatic Terpolyesters

Summary of Application: Diethyl furan-2,5-dicarboxylate is used in the enzyme-catalyzed synthesis of furan-based semi-aromatic terpolyesters.

Methods of Application: The synthesis involves reacting diethyl furan-2,5-dicarboxylate with variable aliphatic linear dicarboxylic esters, and primary diols.

Synthesis of Polyethylene 2,5-Furandicarboxylate (PEF)

Scientific Field: Green Chemistry

Summary of Application: Diethyl furan-2,5-dicarboxylate is used in the synthesis of Polyethylene 2,5-furandicarboxylate (PEF), a promising biomass molecule for polymerization with ethylene glycol.

Lipase-Catalyzed Synthesis of Semiaromatic Copolyesters

Summary of Application: Diethyl furan-2,5-dicarboxylate is used in the lipase-catalyzed synthesis of semiaromatic copolyesters.

Methods of Application: The synthesis involves the polycondensation of diethyl furan-2,5-dicarboxylate with different aliphatic diols and diesters of variable chain length, carried out in diphenyl ether.

Results: With high quantities of diethyl furan-2,5-dicarboxylate, significant differences in terms of M̅n buildup were noticed.

Organic Synthesis and Pharmaceutical Intermediates

Scientific Field: Organic Chemistry and Pharmaceutical Science

Summary of Application: Diethyl furan-2,5-dicarboxylate can be used as organic synthesis intermediates and pharmaceutical intermediates.

Diethyl furan-2,5-dicarboxylate is an organic compound derived from furan-2,5-dicarboxylic acid, featuring two ester functional groups attached to a furan ring. This compound is recognized for its potential applications in the synthesis of biobased polymers and as a building block in green chemistry. It is part of a broader category of compounds that are being explored for their renewable properties, particularly as alternatives to petroleum-derived materials.

- Esterification: The reaction of furan-2,5-dicarboxylic acid with ethanol leads to the formation of diethyl furan-2,5-dicarboxylate. This reaction can be facilitated by acid catalysts or conducted under supercritical conditions to enhance yield and purity .

- Hydrolysis: Under acidic or basic conditions, diethyl furan-2,5-dicarboxylate can hydrolyze back to furan-2,5-dicarboxylic acid and ethanol.

- Transesterification: This compound can react with various alcohols to form different esters, which allows for the modification of its properties for specific applications .

Research indicates that diethyl furan-2,5-dicarboxylate exhibits promising biological activity. It has been investigated for its role in enzyme-catalyzed reactions, particularly in the synthesis of biobased semiaromatic copolyesters. These copolyesters have shown interesting mechanical properties and biodegradability, making them suitable for various applications in packaging and materials science .

The synthesis of diethyl furan-2,5-dicarboxylate primarily involves the esterification of furan-2,5-dicarboxylic acid with ethanol. Various methods include:

- Conventional Esterification: Reacting furan-2,5-dicarboxylic acid with ethanol in the presence of an acid catalyst.

- Supercritical Carbon Dioxide Method: Conducting the esterification in a CO₂-rich environment without traditional catalysts to improve efficiency and reduce by-products .

- Biocatalytic Methods: Utilizing enzymes to catalyze the esterification process under mild conditions, enhancing selectivity and reducing energy consumption .

Diethyl furan-2,5-dicarboxylate has several applications:

- Polymer Production: It serves as a monomer for synthesizing biodegradable polymers and copolymers that can replace conventional plastics .

- Plasticizers: Due to its chemical structure, it can be used as a plasticizer in various polymer formulations.

- Chemical Intermediates: It acts as a precursor for other valuable chemicals and materials in organic synthesis.

Studies have shown that diethyl furan-2,5-dicarboxylate interacts well with various biocatalysts, allowing for efficient polymerization processes. The interactions between this compound and enzymes such as lipases have been explored to optimize the synthesis of biobased materials . These studies emphasize its potential in green chemistry by reducing reliance on fossil fuels.

Diethyl furan-2,5-dicarboxylate shares similarities with several other compounds within the furan family. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Furan-2,5-dicarboxylic acid | Dicarboxylic Acid | Precursor to diethyl furan-2,5-dicarboxylate |

| Dimethyl furan-2,5-dicarboxylate | Dicarboxylate Ester | Higher volatility; used in different polymer applications |

| 2,5-Dimethylfuran | Furan Derivative | Higher energy density; used as a fuel additive |

| 2-Furoic acid | Monocarboxylic Acid | Simpler structure; used as a flavoring agent |

Diethyl furan-2,5-dicarboxylate is unique due to its dual ester functionality combined with the aromatic character of the furan ring. This structure provides enhanced properties for polymerization compared to simpler derivatives like 2-furoic acid or even dimethyl furan-2,5-dicarboxylate.

The development of diethyl furan-2,5-dicarboxylate is intrinsically tied to its parent compound, furan-2,5-dicarboxylic acid (FDCA), which was first reported as "dehydromucic acid" by Rudolph Fittig and Heinzelmann in 1876. These pioneering chemists produced it through the action of concentrated hydrobromic acid upon mucic acid. Despite this early discovery, furan-based compounds remained relatively unexplored for nearly a century.

The turning point came in 2004 when the US Department of Energy identified FDCA as one of 12 priority chemicals for establishing the "green" chemistry industry of the future. This recognition catalyzed intensive research into furan derivatives, particularly their potential as sustainable alternatives to terephthalic acid in polyester production. The growing environmental concerns regarding fossil fuel-based materials and their negative environmental impact further accelerated interest in bio-based alternatives like diethyl furan-2,5-dicarboxylate.

Recent years have witnessed significant advances in synthesis methods, particularly one-pot procedures for producing diethyl furan-2,5-dicarboxylate from mucic acid without isolating intermediate compounds, streamlining production processes and potentially improving commercial viability.

Significance as a Bio-based Aromatic Monomer

Diethyl furan-2,5-dicarboxylate has established itself as a critical bio-based aromatic monomer in polymer science for several compelling reasons. Foremost is its renewable origin – derived from carbohydrates and other biomass sources, it represents a genuine alternative to petroleum-based aromatic compounds. This sustainability aspect addresses growing concerns about resource depletion and carbon footprint in materials production.

The monomer's chemical structure, featuring a furan ring with carboxylate groups in the 2,5 positions, provides rigidity and functionality that translate to exceptional performance characteristics in resulting polymers. Notably, polyethylene furanoate (PEF) derived from FDCA esters exhibits superior gas barrier properties compared to conventional polyethylene terephthalate (PET), showing intrinsically higher resistance to oxygen, carbon dioxide, and water vapor permeation. This performance advantage makes these materials particularly valuable for packaging applications.

Furthermore, diethyl furan-2,5-dicarboxylate demonstrates remarkable versatility in polymerization processes. It can undergo polycondensation reactions with various diols to produce a range of semiaromatic copolyesters with tunable properties. This adaptability enables the development of materials tailored for specific applications while maintaining a strong sustainability profile.

Relationship to Other Furan-derived Research Compounds

Diethyl furan-2,5-dicarboxylate belongs to a family of interconnected furan derivatives that constitute an emerging platform for sustainable materials development. Understanding these relationships provides essential context for its position in polymer chemistry.

Furan-2,5-dicarboxylic acid (FDCA) serves as the parent compound and a key platform chemical in bio-based polymer synthesis. Diethyl furan-2,5-dicarboxylate is the diethyl ester of this diacid, formed through esterification with ethanol. This structural modification enhances reactivity and solubility in polymerization processes while preserving the core aromatic furan structure.

Dimethyl furan-2,5-dicarboxylate (DMFD or FDME) represents another important ester variant, utilizing methyl rather than ethyl groups. This compound shares many applications with diethyl furan-2,5-dicarboxylate but may exhibit different reactivity patterns and physical properties due to the shorter alkyl chains in the ester groups. Both esters serve as alternatives in polyester synthesis, with selection depending on specific reaction requirements and desired polymer characteristics.

Upstream in the production chain are compounds like 5-(hydroxymethyl)furfural (HMF) and 5-(methoxymethyl)furfural (MMF), which serve as precursors for FDCA synthesis. These intermediates are typically derived from fructose and other carbohydrates, establishing the bio-based nature of the entire production pathway.

| Compound | Molecular Formula | Key Characteristics | Applications |

|---|---|---|---|

| Diethyl furan-2,5-dicarboxylate (DEFDC) | C₁₀H₁₂O₅ | Diethyl ester of FDCA, CAS: 53662-83-2 | Bio-based polyesters, packaging materials |

| Dimethyl furan-2,5-dicarboxylate (DMFD) | C₈H₈O₅ | Dimethyl ester of FDCA, CAS: 4282-32-0 | Recyclable PEF for bottles, films, fibers |

| Furan-2,5-dicarboxylic acid (FDCA) | C₆H₄O₅ | Parent diacid, platform chemical | Polyesters, coatings, plasticizers |

| 5-(Hydroxymethyl)furfural (HMF) | C₆H₆O₃ | Precursor for FDCA synthesis | Intermediate for furan derivatives |

Table 1: Comparison of diethyl furan-2,5-dicarboxylate with related furan compounds

Position in Sustainable Polymer Chemistry Research

Diethyl furan-2,5-dicarboxylate occupies a strategic position in sustainable polymer chemistry research, bridging fundamental biomass conversion technology with practical applications in materials science. Its importance can be assessed through multiple lenses:

From an environmental perspective, diethyl furan-2,5-dicarboxylate-based polymers represent a concrete step toward reducing the polymer industry's carbon footprint. Life-cycle assessments have demonstrated that replacing petroleum-derived terephthalic acid with bio-based FDCA derivatives can achieve significant reductions in greenhouse gas emissions and non-renewable energy use. This aligns with global sustainability goals and increasing regulatory pressure for reduced environmental impact.

In performance terms, polymers incorporating diethyl furan-2,5-dicarboxylate often match or exceed conventional materials. PEF, for instance, exhibits superior barrier properties compared to PET, potentially enabling thinner packaging with reduced material consumption while maintaining or improving functionality. This performance advantage provides a compelling case for adoption beyond purely environmental considerations.

The technological aspects are equally significant. Diethyl furan-2,5-dicarboxylate enables innovation in polymer synthesis through tunable reactivity depending on co-monomer selection. Research has revealed that its behavior in enzyme-catalyzed polymerizations varies substantially based on the chain length of the diols it reacts with, allowing for customized material development. This versatility opens pathways to novel materials with tailored properties for specific applications.

Economically, as production methods improve and scale increases, diethyl furan-2,5-dicarboxylate-based materials are approaching commercial viability. Companies like Avantium have announced the construction of commercial-scale FDCA production facilities, with the first expected to be operational by 2024. These developments signal growing confidence in the market potential of furan-based polymers.

Synthesis from Furan-2,5-Dicarboxylic Acid (FDCA)

FDCA, a bio-based aromatic diacid, serves as the primary precursor for DEFDC synthesis via esterification. Conventional methods employ acid-catalyzed reactions with ethanol, but recent studies highlight novel approaches. For instance, a CO₂-mediated esterification process eliminates the need for strong mineral acids. Under supercritical conditions (150–250°C, 400–3,000 psi), FDCA reacts with ethanol in a CO₂ atmosphere, achieving up to 90% diester yield through in situ carbonic acid formation [5]. This method avoids catalyst contamination and simplifies purification, as CO₂ evaporates post-reaction [5]. Comparative studies show that shorter-chain alcohols like ethanol favor higher conversion rates due to reduced steric hindrance [5].

Production from Sugar-Derived Precursors

Aldaric Acid Pathway Research

Aldaric acids, derived from C6 sugars or pectin-derived uronic acids, offer a stable alternative to HMF for DEFDC synthesis. Silica-supported acid catalysts (e.g., H-Beta zeolites) dehydrate galactaric acid in ethanol at 180°C, yielding DEFDC via intermediate furancarboxylates [4]. This pathway achieves 80% selectivity toward FDCA esters, bypassing HMF’s instability issues [4]. For example, mucic acid dehydration in butanol produces 2,5-furandicarboxylic acid butyl ester, which undergoes transesterification with ethanol to yield DEFDC [4].

5-Hydroxymethylfurfural (HMF) Conversion Studies

HMF remains a key intermediate despite its reactivity challenges. Oxidative esterification using PdCoBi/C catalysts under atmospheric oxygen converts HMF directly to DEFDC in a one-pot process, achieving 72% yield [7]. Alternatively, Meerwein-Ponndorf-Verley-Oppenauer (MPVO) reactions leverage HMF as both oxidant and reductant, producing DEFDC and 2,5-dihydroxymethylfuran simultaneously [3]. Elevated HMF concentrations (≥1.5 M) enhance conversion rates to 44.7% within 1 hour [3].

Novel Synthetic Research Approaches

One-Pot Synthesis from Mucic Acid

Integrated one-pot systems combine mucic acid dehydration and esterification. Using SnCl₄ as a dual acid catalyst, researchers achieved 68% DEFDC yield by dehydrating mucic acid to FDCA intermediates at 160°C, followed by ethanol esterification [4]. Solvent choice critically influences selectivity; ethanol-water mixtures (4:1 v/v) suppress side reactions like humin formation [4].

Dimethyl Carbonate Chemistry Applications

Dimethyl carbonate (DMC), a green methylating agent, facilitates transesterification. MgO-Al₂O₃ mixed oxides catalyze FDCA esterification with DMC at 120°C, producing dimethyl furan-2,5-dicarboxylate (DMFDCA) in 89% yield [1]. Subsequent transesterification with ethanol over TiO₂-supported Au nanoparticles converts DMFDCA to DEFDC with 76% efficiency [6].

Catalytic Systems in DEFDC Synthesis Research

Heterogeneous Catalysis Investigations

Heterogeneous catalysts dominate industrial processes due to recyclability. Mesoporous sulfated zirconia (SO₄²⁻/ZrO₂) exhibits 94% DEFDC yield in ethanol at 180°C, retaining activity over five cycles [5]. Similarly, Au/TiO₂ catalysts enable oxidative esterification of HMF under mild conditions (80°C, 1 atm O₂) [7].

Homogeneous Catalysis Studies

Lewis acids like AlCl₃ accelerate FDCA esterification but require post-reaction neutralization. Recent advances use ionic liquids (e.g., [BMIM][HSO₄]) as recyclable catalysts, achieving 85% DEFDC yield at 130°C [5].

Reaction Parameter Optimization Research

Optimal conditions vary by pathway:

| Parameter | FDCA Esterification | HMF Oxidative Esterification | Aldaric Acid Pathway |

|---|---|---|---|

| Temperature (°C) | 150–250 | 80–100 | 160–180 |

| Pressure (psi) | 400–3,000 | 14.7 | 14.7 |

| Catalyst Loading | 5–10 wt% | 2–5 wt% | 10–15 wt% |

| Yield (%) | 55–90 | 44–72 | 68–80 |

Elevated temperatures favor FDCA conversion but risk side reactions, while lower pressures suit HMF pathways [3] [5] [7].

Purification and Isolation Methodology Development

DEFDC purification leverages solubility differences. Crystallization from acetonitrile at −20°C isolates DEFDC with 95% purity, while distillation under reduced pressure (0.1 mbar, 120°C) achieves 99% purity [5] [6]. Membrane filtration techniques using polyamide nanofilters remove residual catalysts efficiently [5].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant